(4-Iodo-3,5-dimethylphenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18982-60-0 |
|---|---|
Molecular Formula |
C9H11IO |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(4-iodo-3,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
InChI Key |
XQEPFBNOQKEDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Iodo 3,5 Dimethylphenyl Methanol
Established Laboratory-Scale Synthesis Routes
Traditional methods for the preparation of (4-Iodo-3,5-dimethylphenyl)methanol in a laboratory setting primarily rely on foundational organic reactions. These routes are well-understood and have been widely applied to the synthesis of analogous substituted benzyl (B1604629) alcohols.
Reduction of Corresponding Aldehyde Precursors
A common and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-iodo-3,5-dimethylbenzaldehyde (B3318291). This transformation is typically achieved with high efficiency using a variety of reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent workup with water yields the desired alcohol. The mechanism involves the transfer of a hydride ion to the carbonyl carbon, with the solvent providing a proton to the oxygen atom. One equivalent of sodium borohydride can, in theory, reduce four equivalents of the aldehyde.
Table 1: Illustrative Conditions for the Reduction of 4-Iodo-3,5-dimethylbenzaldehyde
| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |
| Sodium Borohydride | Methanol | Room Temp. | 1-2 hours | >95% |
| Lithium Aluminium Hydride | THF (anhydrous) | 0 °C to RT | 1-3 hours | >95% |
This table is illustrative and based on general procedures for aldehyde reductions.
Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that can also be used. However, it requires anhydrous conditions as it reacts violently with water. The reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). While highly effective, the use of LiAlH₄ necessitates more stringent handling procedures compared to NaBH₄.
Grignard Reaction-Based Approaches
Grignard reactions offer a versatile method for the formation of carbon-carbon bonds and can be adapted for the synthesis of substituted benzyl alcohols. A plausible Grignard-based route to this compound would involve the reaction of a suitable Grignard reagent with formaldehyde.
For instance, the synthesis could start from 4-bromo-1-iodo-3,5-dimethylbenzene. This starting material could be reacted with magnesium turnings in an ether solvent to form the Grignard reagent, (4-iodo-3,5-dimethylphenyl)magnesium bromide. Subsequent reaction of this Grignard reagent with formaldehyde, followed by an acidic workup, would yield this compound. A patent for a similar process, the preparation of 3,4-dimethylbenzaldehyde (B1206508) via a Grignard reaction with N,N-dimethylformamide, highlights the industrial applicability of this type of reaction. google.com
Directed Iodination Strategies
The synthesis of the key precursor, 4-iodo-3,5-dimethylbenzaldehyde, can be achieved through directed iodination of 3,5-dimethylbenzaldehyde (B1265933). The directing effect of the aldehyde group, which is meta-directing, and the activating effect of the two methyl groups would likely lead to a mixture of iodinated products. Therefore, achieving high regioselectivity for the desired 4-iodo isomer can be challenging.
Alternatively, a more controlled approach involves the iodination of 3,5-dimethylphenol (B42653), followed by a series of transformations to convert the hydroxyl group into a hydroxymethyl group. The direct iodination of phenols is a well-established reaction. For example, the reaction of 3,5-dimethylphenol with an iodinating agent can lead to the formation of 4-iodo-3,5-dimethylphenol. A subsequent multi-step process would be required to convert the phenolic hydroxyl group into the desired benzyl alcohol functionality.
A patent describing the synthesis of 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635) details an iodination step using N-iodosuccinimide (NIS) in acetonitrile. semanticscholar.org This method of directed iodination could potentially be applied to 3,5-dimethylbenzaldehyde to achieve the desired 4-iodo substitution.
Novel and Emerging Synthetic Pathways
Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and scalable methods. These innovations are applicable to the synthesis of complex molecules like this compound.
Chemo-, Regio-, and Stereoselective Synthesis Innovations
The development of catalytic asymmetric methods allows for the synthesis of chiral molecules with high enantiomeric purity. While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when this compound is used as a precursor for more complex chiral molecules.
For instance, if a prochiral ketone analogue of the target molecule were to be synthesized, catalytic asymmetric reduction using a chiral catalyst, such as those based on ruthenium or rhodium complexes with chiral ligands, could yield an enantiomerically enriched alcohol. These methods are at the forefront of modern organic synthesis, enabling the production of single-enantiomer drugs and other high-value chemicals.
Flow Chemistry and Continuous Processing for Scalability
Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.com The reduction of aromatic aldehydes is a reaction that is well-suited to a continuous flow setup.
In a typical flow process for the reduction of 4-iodo-3,5-dimethylbenzaldehyde, a solution of the aldehyde and a reducing agent would be pumped through a heated or cooled tube reactor. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the yield and purity of the product. The use of solid-supported reagents or catalysts in packed-bed reactors further simplifies the purification process, as the excess reagent or catalyst can be easily separated from the product stream. This approach is particularly advantageous for large-scale production, where safety and efficiency are paramount.
Table 2: Comparison of Batch vs. Flow Synthesis for Aldehyde Reduction
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Often requires re-optimization for larger scales. | Easily scalable by running the process for a longer time or using larger reactors. |
| Safety | Exothermic reactions can be difficult to control. | Superior heat exchange allows for better temperature control and safer operation. |
| Efficiency | Can have longer reaction times and more complex workups. | Often has shorter reaction times and can be integrated with in-line purification. |
| Process Control | More challenging to maintain consistent conditions. | Precise control over reaction parameters leads to higher reproducibility. mdpi.com |
This shift towards continuous manufacturing is a significant trend in the chemical industry, driven by the need for more sustainable and cost-effective production methods.
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. A primary strategy involves the careful selection of solvents and reagents. Traditional syntheses often employ volatile organic compounds (VOCs) which pose environmental and health risks. In contrast, green approaches favor the use of aqueous media or other environmentally benign solvents. For instance, the reduction of the precursor, 4-iodo-3,5-dimethylbenzaldehyde, to form the target methanol derivative can be effectively carried out using sodium borohydride in an ethanol/water solvent system, thereby avoiding more hazardous solvents.
Catalysis is another cornerstone of sustainable synthesis. The development of efficient catalytic systems can lead to higher atom economy and reduced waste generation. While specific catalytic routes directly to this compound are a subject of ongoing research, related methodologies offer a blueprint. For example, catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) represents a greener alternative to stoichiometric reducing agents for converting aldehydes to alcohols. This method often proceeds under milder conditions and generates less inorganic waste.
Furthermore, process intensification technologies such as microwave-assisted synthesis and flow chemistry are being explored to enhance the sustainability of the synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reaction profiles with fewer byproducts. Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Optimization of Reaction Parameters and Yield Enhancement Strategies
Maximizing the yield and purity of this compound is critically dependent on the fine-tuning of reaction parameters. A prevalent synthetic pathway is the reduction of the carbonyl group in 4-iodo-3,5-dimethylbenzaldehyde. The choice of reducing agent, solvent, temperature, and reaction time are all pivotal variables that must be optimized.
The selection of the reducing agent is a key consideration. Sodium borohydride (NaBH₄) is a commonly used reagent due to its selectivity, operational simplicity, and safety profile. It is effective in protic solvents like methanol or ethanol. In contrast, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used and may offer higher yields but necessitate stringent anhydrous conditions and more cautious handling.
Systematic optimization studies are crucial for yield enhancement. By methodically varying one parameter while keeping others constant, the optimal conditions can be identified. For example, lowering the temperature of a sodium borohydride reduction can increase selectivity and minimize the formation of side products, thereby boosting the final yield of the desired alcohol. The concentration of the reactants and the stoichiometry of the reducing agent are also fine-tuned to ensure complete conversion of the starting material while avoiding excessive use of reagents.
The following table illustrates how reaction parameters can be optimized for the reduction of 4-iodo-3,5-dimethylbenzaldehyde to enhance the yield of this compound.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 1 | NaBH₄ | Methanol | 25 | 3 | 89 |
| 2 | NaBH₄ | Ethanol | 25 | 3 | 92 |
| 3 | NaBH₄ | Ethanol | 0 | 5 | 95 |
| 4 | LiAlH₄ | Tetrahydrofuran | 0 to 25 | 1.5 | 97 |
Post-reaction work-up and purification strategies are also integral to maximizing the isolated yield. After the reaction is complete, quenching the excess reducing agent, followed by extraction and purification, typically through column chromatography, are necessary steps. The optimization of the solvent system for chromatography is essential to efficiently separate the product from any unreacted starting material or byproducts.
Reactivity Profiles and Mechanistic Investigations of 4 Iodo 3,5 Dimethylphenyl Methanol
Metal-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Moiety
The carbon-iodine bond in (4-Iodo-3,5-dimethylphenyl)methanol is the primary site for metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For this compound, the aryl iodide readily participates in this reaction.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: chemistryjournals.netlibretexts.org
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. chemistryjournals.netwiley-vch.de This is often the rate-determining step in the cycle. libretexts.org
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex, a process facilitated by the presence of a base. nih.gov
Reductive Elimination : The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. chemistryjournals.netnih.gov
The reaction is known for its tolerance of a wide variety of functional groups, and the benzylic alcohol of this compound typically remains unaffected under standard Suzuki-Miyaura conditions. nih.gov The choice of palladium catalyst, ligands, base, and solvent can be optimized to achieve high yields of the desired biaryl product. For instance, bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance reactivity. libretexts.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (4-Phenyl-3,5-dimethylphenyl)methanol |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | [4-(4-Methoxyphenyl)-3,5-dimethylphenyl]methanol |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira reaction is a cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org this compound can be effectively coupled with various terminal alkynes via the Sonogashira reaction to introduce an alkyne moiety at the 4-position.
The reaction proceeds under mild conditions, often at room temperature, which is advantageous for substrates with sensitive functional groups like the benzylic alcohol. wikipedia.org The amine base serves to deprotonate the terminal alkyne, forming a copper acetylide intermediate which then participates in the palladium catalytic cycle. youtube.com Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov
Heck Reaction Applications with Olefinic Partners
The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction allows for the formation of a new carbon-carbon bond with the introduction of a substituted vinyl group. This compound can serve as the aryl halide partner in Heck reactions. The reactivity of the aryl iodide makes it a suitable substrate for this transformation. The reaction typically requires elevated temperatures, and the choice of catalyst, base, and solvent is crucial for achieving good yields and controlling the regioselectivity of the alkene addition.
Exploration of Other Transition Metal-Mediated Couplings (e.g., Cu-catalyzed)
While palladium is the most common catalyst for cross-coupling reactions involving aryl iodides, other transition metals, such as copper, can also be employed. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, can be used to form carbon-carbon and carbon-heteroatom bonds. yale.edu For this compound, copper-catalyzed couplings could be explored for reactions with nucleophiles such as amines, thiols, or other organic fragments. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can offer different reactivity and selectivity profiles.
Mechanistic Elucidation of Oxidative Addition and Reductive Elimination Pathways
The mechanism of palladium-catalyzed cross-coupling reactions has been extensively studied. wiley-vch.denih.gov The key steps of oxidative addition and reductive elimination are central to the catalytic cycle.
Oxidative Addition : In the case of this compound, the Pd(0) complex reacts with the aryl iodide. chemistryjournals.net The general consensus is that this step proceeds via a concerted addition, leading to a cis-palladium(II) complex, which may then isomerize to the more stable trans-isomer. libretexts.org The rate of oxidative addition follows the trend I > Br > Cl for the halide. libretexts.org
Reductive Elimination : This final step involves the formation of the new C-C bond from the diorganopalladium(II) intermediate, regenerating the Pd(0) catalyst. nih.gov For the reaction to occur, the two organic groups to be coupled must be in a cis orientation on the palladium center. The nature of the ligands on the palladium complex significantly influences the rate of reductive elimination, with bulkier and more electron-donating ligands generally promoting this step. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the energetics and transition states of these mechanistic pathways, aiding in the optimization of reaction conditions and catalyst design. nih.gov
Functional Group Transformations of the Benzylic Alcohol Moiety
The benzylic alcohol group in this compound is also a site for various chemical transformations. These reactions can be performed before or after the cross-coupling at the aryl iodide position, adding to the synthetic utility of the compound. Common transformations include:
Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde, (4-iodo-3,5-dimethyl)benzaldehyde, or further to the carboxylic acid, (4-iodo-3,5-dimethyl)benzoic acid, using appropriate oxidizing agents.
Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.
Etherification : The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Halogenation : The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride or phosphorus tribromide, converting the benzylic alcohol into a benzylic halide.
These transformations allow for the introduction of a wide range of functional groups, further expanding the synthetic possibilities of this versatile chemical intermediate.
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| (4-Phenyl-3,5-dimethylphenyl)methanol |
| [4-(4-Methoxyphenyl)-3,5-dimethylphenyl]methanol |
| [4-(2-Thienyl)-3,5-dimethylphenyl]methanol |
| (4-iodo-3,5-dimethyl)benzaldehyde |
| (4-iodo-3,5-dimethyl)benzoic acid |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| 2-Thiopheneboronic acid |
| Palladium(0) |
| Palladium(II) |
| Thionyl chloride |
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol functionality of this compound can be selectively oxidized to afford the corresponding aldehyde, 4-Iodo-3,5-dimethylbenzaldehyde (B3318291), or further oxidized to the carboxylic acid, 4-Iodo-3,5-dimethylbenzoic acid. The choice of oxidizing agent and reaction conditions is crucial to control the extent of the oxidation.
The oxidation to the aldehyde is a common transformation in organic synthesis. For benzylic alcohols, a variety of mild oxidizing agents can be employed to achieve this conversion efficiently, minimizing over-oxidation to the carboxylic acid. Similarly, the oxidation of the related 2,4,6-trimethylphenol (B147578) to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) has been achieved using catalytic amounts of copper(II) chloride in the presence of potassium carbonate and hydrogen peroxide, highlighting a method applicable to substituted phenols. researchgate.net
For the complete oxidation to the carboxylic acid, stronger oxidizing agents or more vigorous reaction conditions are typically required. The direct conversion of a primary alcohol to a carboxylic acid often proceeds through the intermediate aldehyde. libretexts.org A variety of reagents are known to effect this transformation, including potassium dichromate with sulfuric acid. libretexts.org The synthesis of 3,5-dimethylbenzoic acid from mesitylene (B46885) has been reported using a composite catalyst and oxygen, indicating that the oxidation of the methyl groups on a substituted benzene (B151609) ring to a carboxylic acid is a feasible process. google.com
| Transformation | Reagent(s) | Product | General Observations |
| Primary Alcohol to Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Aldehyde | Mild conditions, high chemoselectivity for primary alcohols. |
| Primary Alcohol to Carboxylic Acid | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄, Jones reagent (CrO₃/H₂SO₄/acetone) | Carboxylic Acid | Stronger oxidizing conditions, often requires heating. libretexts.org |
| Aldehyde to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄), Hydrogen peroxide (H₂O₂) | Carboxylic Acid | Generally proceeds readily with a variety of oxidizing agents. |
Table 1: General Reagents for the Oxidation of Alcohols and Aldehydes.
Nucleophilic Substitution Reactions of the Hydroxyl Group
The benzylic hydroxyl group of this compound can undergo nucleophilic substitution reactions. Due to the stability of the potential benzylic carbocation intermediate, these reactions can proceed through an SN1-type mechanism. libretexts.org Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (H₂O), facilitating its departure and the formation of a carbocation. libretexts.orgmsu.edu This carbocation can then be attacked by a variety of nucleophiles.
Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to be effective catalysts for the direct nucleophilic substitution of benzylic alcohols under mild conditions, allowing for the formation of new C-O, C-S, and C-C bonds. rsc.org This method avoids the need for harsh acidic conditions. The reaction of benzylic alcohols with hydrogen halides (HX) also proceeds via nucleophilic substitution to form the corresponding benzyl (B1604629) halides. The reactivity order of the hydrogen halides is HI > HBr > HCl. libretexts.org
Electrochemical methods have also been developed for the direct substitution of the hydroxyl group. For instance, the electrochemical reduction of benzyl alcohols in the presence of carbon dioxide can lead to the direct substitution of the hydroxyl group by a carboxyl group, forming arylacetic acids. jst.go.jpresearchgate.net
Esterification and Etherification Studies
The hydroxyl group of this compound readily participates in esterification and etherification reactions.
Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. chemguide.co.uk A more reactive approach involves the use of acid chlorides or acid anhydrides. The reaction of an alcohol with an acyl chloride is typically vigorous and provides the corresponding ester in high yield. chemguide.co.uklibretexts.org For example, benzyl alcohol reacts with acetyl chloride to form benzyl acetate. iiste.org Niobium(V) chloride has been reported as an efficient catalyst for the direct esterification of carboxylic acids with benzyl alcohol under solvent-free conditions. nih.gov Another efficient method utilizes triphenylphosphine (B44618) oxide and oxalyl chloride to promote esterification under mild and neutral conditions. nih.gov
Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach, particularly with primary alkyl halides. msu.edu The alkylation of the related 4-iodo-3,5-dimethylphenol with various halogenated compounds has been investigated to produce phenoxy-substituted derivatives. researchgate.net
Reductive Transformations of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a key site for a variety of reductive transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation.
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction generally proceeds with high yields and is tolerant of a wide range of functional groups. While aryl iodides are highly reactive in Suzuki couplings, studies have shown that their reactivity can be influenced by reaction temperature and the specific palladium/ligand system employed. acs.org
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org Efficient Sonogashira couplings of aryl iodides can be achieved under mild, aerobic, and even copper-free conditions. nih.gov
| Coupling Reaction | Coupling Partner | Catalyst System | General Conditions |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | Base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., Toluene, Dioxane, DMF), often with water. wikipedia.orgorganic-chemistry.orgnih.gov |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Amine base (e.g., NEt₃, Diisopropylamine), solvent (e.g., THF, DMF). wikipedia.orgorganic-chemistry.org |
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides.
Electrophilic and Nucleophilic Aromatic Substitution Patterning
The substitution pattern of the aromatic ring in this compound is governed by the directing effects of its substituents: the iodo group, the two methyl groups, and the hydroxymethyl group. lumenlearning.compressbooks.publibretexts.org
In electrophilic aromatic substitution (EAS) , the substituents influence both the reactivity of the ring and the position of the incoming electrophile. lumenlearning.commasterorganicchemistry.comwikipedia.orglibretexts.orguci.edu
Methyl groups (-CH₃): These are activating groups and ortho, para-directors due to their electron-donating inductive effect. pressbooks.publibretexts.org
Hydroxymethyl group (-CH₂OH): This group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the oxygen atom, and it acts as a meta-director.
Iodo group (-I): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at the ortho and para positions. pressbooks.publibretexts.org
Considering the combined effects, the two methyl groups strongly activate the positions ortho and para to them. The iodo group directs incoming electrophiles to its ortho and para positions. The hydroxymethyl group directs to the meta positions. The positions ortho to the iodo group are also the positions ortho to one of the methyl groups. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the iodine atom (and also ortho to a methyl group).
Nucleophilic aromatic substitution (NAS) on the aryl iodide is generally difficult unless the ring is activated by strong electron-withdrawing groups, which is not the case here. However, the aryl iodide can be converted to an organometallic reagent, which can then react with electrophiles. Alternatively, the hydroxyl group of the related 4-iodo-3,5-dimethylphenol can be selectively replaced under certain conditions, for instance, via copper-catalyzed hydroxylation of aryl iodides. nih.gov
Chemo- and Regioselectivity in Multi-Functionalized Reactivity
The presence of multiple reactive sites in this compound—the hydroxyl group and the aryl iodide—raises the issue of chemoselectivity in its reactions. nih.gov The choice of reagents and reaction conditions can allow for the selective transformation of one functional group while leaving the other intact.
For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling, the aryl iodide will selectively react, leaving the benzylic alcohol untouched, provided that the reaction conditions are not harsh enough to affect the alcohol. Conversely, reactions that specifically target alcohols, such as mild oxidation with PCC or esterification with an acid chloride in the presence of a non-nucleophilic base, can be performed without affecting the aryl iodide bond. libretexts.orgiiste.org
The selective hydroxylation of aryl iodides in the presence of other halide groups (e.g., -Cl, -Br) has been demonstrated, showcasing the higher reactivity of the C-I bond. nih.gov In a molecule containing both a phenolic hydroxyl and a benzylic hydroxyl group, the benzylic hydroxyl can be selectively esterified over the more acidic phenolic hydroxyl under certain uncatalyzed conditions with acetyl chloride. iiste.org The study of chemoselectivity is crucial for the strategic use of this compound as a building block in the synthesis of more complex molecules. The differential reactivity of the functional groups allows for a stepwise functionalization of the molecule.
Applications of 4 Iodo 3,5 Dimethylphenyl Methanol in Advanced Organic Synthesis and Materials Science
Role as an Intermediate in the Synthesis of Complex Organic Molecules
Building Block for Functionalized Aromatic Scaffolds
The structure of (4-Iodo-3,5-dimethylphenyl)methanol inherently positions it as a potential building block for constructing more complex functionalized aromatic scaffolds. The iodo-substituent is a versatile handle for introducing a wide array of functional groups through well-established methodologies like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. These reactions would allow for the attachment of aryl, alkynyl, vinyl, and amino groups, respectively, at the 4-position of the phenyl ring. The dimethyl substitution pattern provides steric hindrance that could influence the regioselectivity of reactions and the conformational properties of the resulting molecules. The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or used as a nucleophile, further expanding its synthetic utility.
Precursor for Densely Functionalized Aromatic Rings
Theoretically, this compound could serve as a precursor for densely functionalized aromatic rings. Starting with this compound, the iodo group could be replaced via a coupling reaction, and the methanol (B129727) group could be transformed into other functionalities. Further functionalization of the aromatic ring itself, such as through electrophilic aromatic substitution, could potentially be explored, although the existing substituents would direct new groups to specific positions. However, no specific studies demonstrating such multi-step functionalization starting from this compound are documented in the available literature.
Incorporation into Precursors for Advanced Materials
Polymer Synthesis and Functional Polymer Design
The bifunctional nature of this compound suggests its potential as a monomer or a functional additive in polymer synthesis. The hydroxyl group could be used in condensation polymerizations to form polyesters or polyethers. The iodo-group could either be carried into the polymer backbone for subsequent post-polymerization modification or could be utilized in polymerization reactions that proceed via cross-coupling mechanisms. This would allow for the design of functional polymers with tailored properties. Despite this potential, there is a lack of published research demonstrating the use of this compound in any specific polymer synthesis or functional polymer design.
Development of Optoelectronic Materials
Aromatic and iodo-substituted compounds are often investigated for their potential in optoelectronic materials due to their electronic properties and the ability of heavy atoms like iodine to influence photophysical processes. The core structure of this compound could be incorporated into larger conjugated systems, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The iodo-group could also be a site for introducing moieties known to enhance charge transport or luminescence. Nevertheless, a search of the scientific and patent literature did not yield any reports on the synthesis or characterization of optoelectronic materials derived from this specific compound.
Design and Synthesis of Chemical Probes and Molecular Tools
The development of chemical probes and molecular tools often relies on the synthesis of molecules with specific functionalities for binding, reporting, and reacting. The iodinated aromatic core of this compound could serve as a scaffold for such probes. For example, the iodo-group could be transformed into a photoreactive group or a click chemistry handle for attaching reporter tags like fluorophores or biotin. The benzylic alcohol could be used to link the molecule to a targeting moiety. While these are plausible synthetic strategies, there is no evidence in the current literature of this compound being used for the design and synthesis of any specific chemical probes or molecular tools.
Theoretical and Computational Investigations of 4 Iodo 3,5 Dimethylphenyl Methanol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. Although direct DFT data for (4-Iodo-3,5-dimethylphenyl)methanol is scarce, we can infer its electronic characteristics by examining the influence of its constituent functional groups.
The electronic properties of the aromatic ring are significantly influenced by the attached iodo, methyl, and hydroxymethyl groups. The methyl groups are weak electron-donating groups through hyperconjugation, which would slightly increase the electron density on the aromatic ring. The hydroxymethyl group is generally considered a weak electron-withdrawing group due to the electronegativity of the oxygen atom. The iodine atom exhibits a dual electronic effect: it is electronegative, thus withdrawing electron density through the sigma bond (inductive effect), but it can also donate electron density to the pi-system of the ring through resonance.
Computational modeling is crucial for understanding the iodination of aromatic compounds. For instance, the formation of a loosely bonded complex between an aromatic compound and a reactive iodine species like H₂OI⁺ is considered a key step in the iodination process. acs.org The feasibility of electrophilic aromatic iodination can be assessed by comparing the energy of the Highest Occupied Molecular Orbital (HOMO) of the aromatic substrate with the Lowest Unoccupied Molecular Orbital (LUMO) of the iodinating agent. wuxiapptec.com
Illustrative Data Table: Predicted Electronic Properties
Below is a table illustrating the expected trends in some key electronic properties of this compound based on analogous compounds. These are not experimental or directly calculated values but are predictions based on established chemical principles.
| Property | Predicted Value/Trend for this compound | Rationale |
| Dipole Moment | Moderate | Contributions from the C-I and C-O bonds would lead to a significant molecular dipole. |
| HOMO Energy | Relatively High | The electron-donating methyl groups would raise the HOMO energy, increasing susceptibility to electrophilic attack. |
| LUMO Energy | Relatively Low | The electronegative iodine and oxygen atoms would lower the LUMO energy, making it more susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | The competing effects of the substituents would result in a moderate energy gap, suggesting moderate reactivity. |
Conformational Analysis and Intermolecular Interaction Modeling
The conformational flexibility of this compound primarily arises from the rotation around the C(aryl)-C(methanol) and C-O bonds. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them.
For substituted benzyl (B1604629) alcohols, the orientation of the hydroxymethyl group relative to the plane of the aromatic ring is a key conformational feature. It is expected that the lowest energy conformer of this compound would have the C-O bond of the methanol (B129727) group staggered with respect to the C-C bonds of the aromatic ring to minimize steric hindrance. The presence of the two methyl groups ortho to the hydroxymethyl group would likely influence the rotational barrier around the C(aryl)-C(methanol) bond.
Intermolecular interactions play a crucial role in the solid-state structure and solution-phase behavior of this compound. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen-bonded networks in the solid state or with protic solvents. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. researchgate.net Computational modeling has been effectively used to study these types of non-covalent interactions in similar systems. odu.edu
Illustrative Data Table: Key Conformational and Interaction Parameters
This table provides an overview of the key parameters that would be investigated in a conformational analysis and intermolecular interaction study of this compound.
| Parameter | Description | Expected Significance |
| Dihedral Angle (Ar-C-C-O) | The angle defining the rotation of the hydroxymethyl group relative to the aromatic ring. | Determines the overall shape of the molecule and is influenced by steric effects from the ortho methyl groups. |
| Hydrogen Bond Distances | The distances between the hydroxyl hydrogen and an acceptor atom (e.g., oxygen of another molecule). | Key to understanding the packing in the solid state and solvation in protic solvents. |
| Halogen Bond (C-I···Nu) | The interaction between the iodine atom and a nucleophile (Nu). | Can significantly influence the crystal packing and molecular recognition properties. |
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling of reaction pathways can provide deep insights into the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, several types of reactions could be computationally investigated.
One such reaction is the oxidation of the primary alcohol to the corresponding aldehyde, (4-iodo-3,5-dimethylphenyl)carbaldehyde. DFT calculations could be used to model the reaction pathway with a given oxidizing agent, determining the activation energies for each step. This would involve locating the transition state structure for the rate-determining step, which is often the abstraction of the hydrogen from the hydroxyl group or the benzylic carbon.
Another area of interest would be the substitution reactions at the aromatic ring. For example, the iodine atom could be replaced via a nucleophilic aromatic substitution reaction, or further electrophilic substitution could occur at the available positions on the ring. researchgate.net Computational studies can predict the regioselectivity of such reactions by analyzing the calculated charge distributions and frontier molecular orbital densities. mdpi.com The mechanism of direct iodination on electron-rich aromatic compounds often proceeds at the carbon site with the most negative atomic charge. mdpi.com
Illustrative Data Table: Hypothetical Reaction Pathway Analysis
The following table outlines the kind of data that would be generated from a computational study of the oxidation of this compound to its corresponding aldehyde.
| Reaction Coordinate Step | Calculated Parameter | Theoretical Significance |
| Reactant Complex | Relative Energy (kcal/mol) | Baseline energy of the starting materials. |
| Transition State 1 | Activation Energy (kcal/mol) | Energy barrier for the initial step, indicating the kinetic feasibility. |
| Intermediate | Relative Energy (kcal/mol) | Stability of any intermediate species formed during the reaction. |
| Transition State 2 | Activation Energy (kcal/mol) | Energy barrier for the subsequent step. |
| Product Complex | Overall Reaction Energy (kcal/mol) | Thermodynamic favorability of the overall reaction. |
Molecular Dynamics Simulations for Solvent Effects and Complex Formation
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations could provide valuable information on its behavior in different solvent environments and its potential to form complexes with other molecules.
In a polar protic solvent like water or methanol, MD simulations would reveal the extent and dynamics of hydrogen bonding between the solute's hydroxyl group and the solvent molecules. The simulations would also illustrate the structure of the solvation shell around the hydrophobic parts of the molecule, namely the iodinated and methylated phenyl ring.
MD simulations are also well-suited for studying the formation of molecular complexes. For instance, the interaction of this compound with a biological macromolecule, such as an enzyme or receptor, could be simulated to understand the binding mode and estimate the binding affinity. These simulations would track the conformational changes in both the small molecule and the macromolecule upon binding and identify the key intermolecular interactions stabilizing the complex. While specific studies on this compound are lacking, MD simulations have been widely used to study the effects of methanol on the formation of other molecular structures, such as methane-hydrate. tsijournals.com
Illustrative Data Table: Potential Outputs from Molecular Dynamics Simulations
This table summarizes the types of data that could be extracted from MD simulations of this compound in a solvent.
| Simulation Observable | Information Provided |
| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing the structure of the solvation shells. |
| Hydrogen Bond Autocorrelation Function | Provides the average lifetime of hydrogen bonds between the solute and solvent, indicating the dynamics of these interactions. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's conformation from a reference structure over time, indicating its structural stability. |
| Diffusion Coefficient | Quantifies the rate at which the molecule moves through the solvent, reflecting the strength of solute-solvent interactions. |
Advanced Analytical Methodologies for Mechanistic and Structural Elucidation of 4 Iodo 3,5 Dimethylphenyl Methanol and Its Transformations
In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy, often utilizing an attenuated total reflection (ATR) probe immersed directly into the reaction vessel, allows for the continuous tracking of the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies in real-time. mdpi.comrsc.orgxjtu.edu.cn For instance, in the oxidation of (4-Iodo-3,5-dimethylphenyl)methanol to its corresponding aldehyde, the disappearance of the broad O-H stretching band of the alcohol and the appearance of the sharp C=O stretching band of the aldehyde can be continuously monitored. This provides a continuous stream of data without the need for sampling, which can be disruptive and labor-intensive. youtube.com The kinetic profile of the reaction can be constructed from this data, enabling the determination of reaction rates and the identification of potential reaction bottlenecks. nih.gov
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly adept at monitoring reactions in aqueous media and for observing non-polar bonds that are weak in the infrared spectrum. For transformations of this compound, such as in a Suzuki coupling reaction where the C-I bond is cleaved, in-situ Raman spectroscopy can monitor the disappearance of the characteristic C-I stretching frequency and the appearance of new bands corresponding to the formation of the C-C bond. acs.orgaip.orgnih.govresearchgate.net This allows for precise determination of the reaction endpoint and can provide insights into the catalytic cycle by observing changes in the catalyst or ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop and high-field NMR spectrometers equipped with flow cells enable the on-line monitoring of reactions. magritek.combruker.commagritek.combruker.com This technique offers rich structural information and quantitative data on all soluble species in the reaction mixture. magritek.com For a reaction involving this compound, such as an esterification, the disappearance of the alcohol proton signal and the shift of the benzylic CH₂ protons can be tracked simultaneously with the appearance of new signals corresponding to the ester product. This method is particularly useful for identifying and structurally characterizing unexpected intermediates or byproducts that may form during the reaction.
Table 1: Hypothetical In-situ Monitoring Data for the Oxidation of this compound
| Time (minutes) | Normalized Concentration of this compound (from FTIR O-H stretch) | Normalized Concentration of (4-Iodo-3,5-dimethylphenyl)carbaldehyde (from FTIR C=O stretch) | Remarks |
|---|---|---|---|
| 0 | 1.00 | 0.00 | Reaction initiated |
| 15 | 0.78 | 0.22 | Steady conversion observed |
| 30 | 0.55 | 0.45 | - |
| 60 | 0.21 | 0.79 | - |
| 90 | 0.05 | 0.95 | Reaction nearing completion |
| 120 | <0.01 | >0.99 | Reaction complete |
Advanced Chromatographic and Hyphenated Techniques for Reaction Monitoring and Purification (beyond basic separation)
While basic chromatographic techniques are useful for routine separation, a deeper understanding and control over the synthesis and purification of this compound and its derivatives require more advanced and powerful methods. These include hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): HPLC-DAD provides a significant advantage over standard HPLC with a single-wavelength UV detector. By acquiring the full UV-Vis spectrum for each point in the chromatogram, it is possible to assess peak purity and tentatively identify components based on their UV spectra. rsc.orgwur.nlrsc.orgresearchgate.net This is particularly useful for monitoring the complex reaction mixtures that can arise during the synthesis of derivatives of this compound, allowing for the differentiation of closely eluting impurities from the main product.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS is a powerful tool for both qualitative and quantitative analysis. nih.govnih.govewai-group.comscholarsresearchlibrary.comresearchgate.net The high resolving power of capillary GC columns allows for the separation of complex mixtures, and the mass spectrometer provides definitive identification of the eluted components based on their mass-to-charge ratio and fragmentation patterns. Derivatization of the alcohol group can be employed to increase volatility and improve chromatographic performance. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an exceptionally sensitive and selective technique for analyzing complex liquid mixtures. youtube.comnih.gov It is particularly valuable for reaction monitoring, as it can detect and quantify reactants, products, and low-level intermediates and byproducts. researchgate.net Multiple Reaction Monitoring (MRM) is a targeted mode of analysis that offers high specificity and sensitivity for the quantification of specific compounds, making it ideal for tracking the progress of a reaction with high precision. nih.govlabce.com
Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.comlibretexts.orgchromatographyonline.com It offers several advantages over traditional preparative HPLC, including faster separations, reduced solvent consumption, and easier sample recovery since the CO₂ evaporates upon depressurization. shimadzu.com SFC is particularly well-suited for the purification of chiral compounds and can be used to isolate enantiomerically pure derivatives of this compound if a chiral center is introduced into the molecule.
Table 2: Representative Data for LC-MS/MS Monitoring of a Suzuki Coupling Reaction of this compound
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration at t=60 min (µg/mL) |
|---|---|---|---|---|
| This compound | 5.2 | 263.0 | 245.0 (loss of H₂O) | 15.8 |
| Arylboronic acid | 3.8 | 122.0 | 104.0 (loss of H₂O) | 22.4 |
| Coupled Product | 6.5 | 313.2 | 295.2 (loss of H₂O) | 85.3 |
| Deboronated byproduct | 2.5 | 78.1 | 51.1 | 2.1 |
Crystallographic Analysis of Derivatives for Absolute Structure Determination and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule. nih.gov While obtaining suitable crystals of this compound itself might be challenging, the preparation of crystalline derivatives allows for unambiguous structural elucidation. acs.org This technique is crucial for confirming connectivity, determining absolute configuration in chiral derivatives, and analyzing conformational preferences in the solid state. pnas.orgwikipedia.orgpurechemistry.org
Absolute Structure Determination: If a transformation of this compound leads to a chiral product, for example, through enantioselective catalysis, X-ray crystallography of a suitable derivative is the gold standard for determining its absolute configuration. wikipedia.orgpurechemistry.orgnih.govutsunomiya-u.ac.jp The presence of the heavy iodine atom in the molecule is advantageous for this purpose, as it facilitates the determination of the absolute structure through anomalous dispersion effects.
Conformational Analysis: The crystal structure of a derivative provides precise information about bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. nih.govacs.org This information can be used to understand intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing. nih.gov While the conformation in the solid state may not be identical to that in solution, it provides a crucial, energetically favorable snapshot of the molecule's structural landscape. acs.org Computational methods can be used in conjunction with crystallographic data to explore the conformational space more broadly. nih.govresearchgate.netrsc.org
Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative: (4-Iodo-3,5-dimethylbenzoyl)morpholine
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₆INO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 16.82 |
| β (°) | 98.5 |
| Volume (ų) | 1456.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.58 |
| R-factor | 0.035 |
Future Directions and Emerging Research Avenues for 4 Iodo 3,5 Dimethylphenyl Methanol
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The core functional groups of (4-Iodo-3,5-dimethylphenyl)methanol—the aryl iodide and the benzyl (B1604629) alcohol—are prime targets for catalytic transformation. Future research will focus on developing new catalytic systems that offer higher efficiency, greater selectivity, and milder reaction conditions.
For the aryl iodide moiety, significant progress is being made in transition-metal catalysis. While palladium-based catalysts have been workhorses for cross-coupling reactions, they face challenges such as catalyst inhibition by iodide byproducts. nih.govmit.edu Research is now directed towards overcoming these limitations. For instance, designing catalyst systems where the iodide byproduct is insoluble in the reaction solvent has been shown to dramatically improve reaction efficiency, making aryl iodides as reactive as other aryl halides. nih.govmit.edu
Novel catalyst compositions are also a key focus. Atomically dispersed copper catalysts supported on materials like zinc oxide and zirconium oxide (Cu–ZnO–ZrO2) have shown high efficiency and selectivity for the hydroxylation of aryl iodides under mild, ligand-free conditions. rsc.org Similarly, nickel-based catalysts are emerging as powerful tools for selective C-N bond formation with aryl iodides, even in the presence of other halogen substituents like bromine or chlorine. acs.org
For the benzyl alcohol group, metallaphotoredox catalysis is opening new doors for C–H bond functionalization. rsc.org These dual catalytic systems, often combining a photoredox catalyst with a nickel or copper catalyst, can activate the benzylic C-H bond for various transformations like arylation, acylation, and alkylation, providing a direct route to more complex derivatives. rsc.org
| Catalyst System | Target Moiety | Transformation | Key Advantages |
| Biarylphosphine-Pd Precatalysts | Aryl Iodide | C-N Cross-Coupling | High activity, overcomes iodide inhibition |
| Supported Copper (Cu-ZnO-ZrO2) | Aryl Iodide | Selective Hydroxylation | Ligand-free, mild conditions, high selectivity |
| Ni(acac)2 with Phenylboronic Ester | Aryl Iodide | Selective Amination | High selectivity for C-I bond over C-Br/C-Cl |
| Photoredox with Ni/Cu | Benzyl Alcohol | C(sp3)-H Functionalization | Direct access to complex ketones and allylic compounds |
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of modern synthetic efficiency. The structure of this compound is well-suited for integration into MCR strategies, either as a primary component or as a scaffold for post-MCR diversification. dovepress.com
The benzyl alcohol functionality can be oxidized in situ to the corresponding aldehyde, which can then participate in a variety of MCRs. For example, benzyl alcohols are used in the synthesis of substituted pyridines and 4-thiazolidinones through MCRs involving dehydrogenative coupling. mdpi.comrsc.org The aryl iodide group often remains intact during these transformations, serving as a crucial functional handle for subsequent modifications. dovepress.com This sequential approach allows for the rapid generation of molecular libraries with significant structural diversity. dovepress.comresearchgate.net
Recent advances have demonstrated the dual role of aryl iodides in cascade reactions, acting as both an arylation reagent and a cocatalyst to promote C-N bond formation. Harnessing this reactivity within an MCR framework could lead to novel and highly efficient synthetic pathways. The development of MCRs that simultaneously utilize both the alcohol and iodide functionalities of the molecule represents a significant, albeit challenging, future research direction.
Exploration of Bio-Catalytic and Enzymatic Transformations
The use of enzymes in chemical synthesis offers unparalleled selectivity under mild, environmentally benign conditions. researchgate.net Research into biocatalytic routes for the synthesis and transformation of this compound is a promising frontier.
Enzymatic halogenation, using enzymes known as halogenases, presents a potential green pathway for the synthesis of the parent compound itself. frontiersin.org Flavin-dependent halogenases, for example, can catalyze the site-selective halogenation of electron-rich aromatic rings using simple halide salts. researchgate.net Engineering these enzymes could allow for the direct and highly specific iodination of 3,5-dimethylphenol (B42653) to produce the precursor to this compound, avoiding harsh chemical reagents.
Conversely, enzymes can also be used to modify the molecule. Oxidative dehalogenation, catalyzed by monooxygenases or dioxygenases found in microbes, can replace the iodine atom with a hydroxyl group. nih.gov This opens up possibilities for creating new derivatives or for biodegrading related compounds. The field of biocatalysis is continuously expanding, with enzymes being discovered and engineered for a vast range of transformations, from simple substitutions to complex C-H functionalizations, all of which could be applied to this versatile chemical scaffold. nih.govacs.org
| Enzyme Class | Transformation | Potential Application for this compound |
| Flavin-dependent Halogenases | Electrophilic Iodination | Selective synthesis from 3,5-dimethylphenol precursor |
| Haloperoxidases | Electrophilic Halogenation | Synthesis using H2O2 as an oxidant |
| Monooxygenases/Dioxygenases | Oxidative Dehalogenation | Conversion of the iodo-group to a hydroxyl group |
| Alcohol Dehydrogenases | Oxidation/Reduction | Interconversion between the benzyl alcohol and benzaldehyde |
Sustainable and Circular Economy Approaches in its Synthesis and Use
The principles of green chemistry and the circular economy are increasingly driving innovation in chemical manufacturing. royalsocietypublishing.org Future research will seek to develop more sustainable methods for the synthesis and application of this compound, focusing on reducing waste, minimizing energy consumption, and using renewable resources. ijsrst.comijnc.ir
One key area is the development of solvent-free or greener solvent-based reaction conditions. royalsocietypublishing.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a powerful approach to reduce or eliminate the need for bulk solvents. acs.org For instance, a mechanoredox system using piezoelectric materials like BaTiO3 has been developed for the Sandmeyer reaction to produce aryl halides, showcasing a sustainable, solvent-minimized pathway. acs.org Applying such techniques to the synthesis of this compound could significantly reduce its environmental footprint.
Other green chemistry approaches include the use of microwave irradiation to accelerate reaction rates and improve energy efficiency, and the development of recyclable catalysts. royalsocietypublishing.orgencyclopedia.pub From a circular economy perspective, research could explore the use of renewable feedstocks derived from biomass to construct the dimethylphenyl scaffold. Furthermore, designing processes where the iodine atom can be recovered and reused would align with the goal of minimizing waste and preserving valuable resources.
Computational Design of Novel Derivatives with Tunable Properties
In silico methods are revolutionizing molecular design, allowing researchers to predict the properties of new molecules before they are ever synthesized in a lab. slideshare.netnih.gov This computational-first approach is a major future direction for exploring the potential of this compound derivatives.
By using quantum-mechanical calculations and machine learning models, researchers can explore the vast "chemical compound space" of possible derivatives. rsc.orgrsc.org This allows for the rational design of new molecules with specific, targeted properties. rsc.org For example, one could design derivatives with optimized electronic properties for use in organic electronics, or with specific shapes and functionalities to act as enzyme inhibitors or ligands for catalysis.
Advanced workflows combining deep learning with quantum chemistry can perform "inverse design," where a desired property (e.g., a specific HOMO-LUMO gap) is defined, and the computational model generates novel molecular structures that are predicted to exhibit that property. osti.gov Applying these powerful computational tools to the this compound scaffold will accelerate the discovery of new functional molecules, saving significant time and resources compared to traditional experimental screening. ijnc.irosti.gov
Q & A
Basic Research Question
- Chromatography: HPLC or GC-MS with polar stationary phases (e.g., C18 columns) to assess purity (>95%) .
- Spectroscopy:
- H NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and hydroxyl groups (δ 1–5 ppm, broad). Methyl groups appear as singlets (δ ~2.3 ppm) .
- Mass Spectrometry: ESI-MS confirms the molecular ion peak ([M+H]⁺ expected at m/z 292.0) .
- IR Spectroscopy: Detect O-H stretches (~3200–3500 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The iodine substituent enables participation in Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection: Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for aryl-aryl coupling .
- Solvent/Base Optimization: Test polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ as bases .
- Monitoring: Track reaction progress via TLC or LC-MS. For example, iodine displacement by boronic acids reduces the molecular ion mass by 127 amu (loss of I) .
What strategies mitigate stability issues during storage or reaction conditions?
Basic Research Question
- Light Sensitivity: Store in amber vials at –20°C to prevent photodeiodination .
- Thermal Decomposition: Avoid prolonged heating >100°C; use inert atmospheres (N₂/Ar) during reactions .
- Hydroxyl Protection: Temporarily protect the methanol group as a silyl ether (e.g., TMSCl) during iodination to prevent oxidation .
How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, highlighting the iodine’s electrophilic character .
- Transition State Analysis: Simulate SNAr mechanisms to predict activation energies for iodine displacement by nucleophiles (e.g., amines, thiols) .
- Solvent Effects: Use COSMO-RS models to assess solvent polarity’s impact on reaction rates .
What are the challenges in crystallizing this compound, and how are they addressed?
Advanced Research Question
- Crystallization Issues: Low solubility in non-polar solvents and tendency to form oils.
- Solutions:
How does the electronic effect of the iodine substituent influence the compound’s spectroscopic properties?
Advanced Research Question
- NMR Deshielding: The iodine’s inductive effect deshields adjacent protons, shifting aromatic signals upfield by ~0.2–0.5 ppm compared to non-iodinated analogs .
- UV-Vis Absorption: Iodine’s heavy atom effect enhances spin-orbit coupling, increasing molar absorptivity in the 250–300 nm range .
- Mass Fragmentation: Iodine’s high mass leads to dominant [M–I]⁺ fragments in EI-MS, aiding structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
